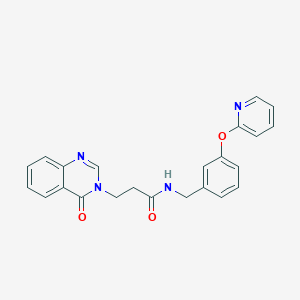

3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

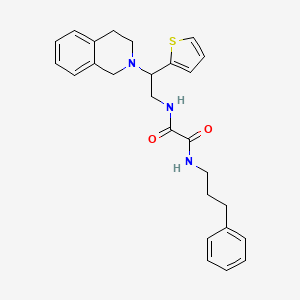

The synthesis of similar compounds involves complex reactions including the condensation of pyridinium and isoquinolinium ylides with phenylisocyanate and isothiocyanates to afford mesoionic monosubstituted 3-oxo-propanamides or thioamides. This process demonstrates the intricate steps needed to construct the quinazolin-3(4H)-yl core structure, crucial for the desired biological activity (Seifi et al., 2015). Additionally, a series of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives have been synthesized and assessed for their inhibitory activity, illustrating the chemical versatility of the quinazolinone scaffold (Zarei et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in the quinazolinone family has been elucidated through single-crystal X-ray diffraction studies, providing insights into their conformational features and the spatial arrangement of substituents which are critical for their biological activities. These studies help in understanding the structural requirements for the interaction with biological targets (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that modify their chemical structure, thereby affecting their physical and chemical properties. For example, their interaction with different reagents can lead to the formation of new compounds with diverse biological activities, highlighting the reactivity of the quinazolinone core (Nagarajan et al., 1994).

Applications De Recherche Scientifique

Pharmacological Importance of Quinazoline Derivatives

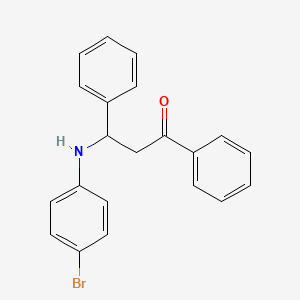

Quinazoline derivatives, including isoquinoline compounds, have been recognized for their wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial effects, and more. This vast spectrum of pharmacological activities suggests that quinazoline derivatives, by extension, compounds with similar structures like "3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide," could serve as potent agents in developing novel therapeutic drugs. The extensive review by Danao et al. (2021) highlights the imperative review revealed the less known biological potentials of ISOQ (an important class of chemical compounds) and their synthetic derivatives, emphasizing their significance in medicinal chemistry and pharmacotherapeutics applications (Danao et al., 2021).

Synthesis and Application in CNS Drug Development

Functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, form the largest class of organic compounds with potential CNS effects, ranging from depression and euphoria to convulsion. Saganuwan's research outlines the importance of these chemical groups in synthesizing compounds that may have CNS activity. This research underscores the relevance of heterocyclic compounds and their derivatives, such as "3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide," in the synthesis of novel CNS drugs, suggesting that exploring these compounds can contribute to the development of new therapeutic agents for treating CNS disorders (Saganuwan, 2017).

Contribution to Organic Synthesis and Medicinal Chemistry

The synthesis and application of pyridines and isoquinolines, crucial in medicinal chemistry due to their broad spectrum of biological activities, are areas of significant interest. Mishra et al. (2022) discuss various approaches to synthesizing these heterocycles from propargylic alcohols, highlighting the importance of such methodologies in developing new drugs and chemicals. This review suggests that compounds with quinazolinone structures could be synthesized using innovative methods, contributing to the advancement of organic synthesis and drug discovery (Mishra et al., 2022).

Propriétés

IUPAC Name |

3-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c28-21(11-13-27-16-26-20-9-2-1-8-19(20)23(27)29)25-15-17-6-5-7-18(14-17)30-22-10-3-4-12-24-22/h1-10,12,14,16H,11,13,15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIGCCWCTPHIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2497066.png)

![ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2497069.png)

![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)